N-(4-methylphenyl)-N'-(2-{4-[(5-oxo-1-phenylpyrrolidin-3-yl)carbonyl]piperazin-1-yl}ethyl)ethanediamide
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Overview
Description
N’-(4-METHYLPHENYL)-N-{2-[4-(5-OXO-1-PHENYLPYRROLIDINE-3-CARBONYL)PIPERAZIN-1-YL]ETHYL}ETHANEDIAMIDE is a complex organic compound that features a unique combination of functional groups This compound is characterized by the presence of a pyrrolidine ring, a piperazine ring, and an ethanediamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-METHYLPHENYL)-N-{2-[4-(5-OXO-1-PHENYLPYRROLIDINE-3-CARBONYL)PIPERAZIN-1-YL]ETHYL}ETHANEDIAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized by reacting 1,4-dibromobutane with aniline in the presence of sodium carbonate.
Introduction of the Piperazine Ring: The piperazine ring is introduced by reacting the pyrrolidine intermediate with piperazine in the presence of a suitable base, such as potassium carbonate.
Coupling with 4-Methylphenyl Group: The final step involves coupling the intermediate with 4-methylphenyl isocyanate to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N’-(4-METHYLPHENYL)-N-{2-[4-(5-OXO-1-PHENYLPYRROLIDINE-3-CARBONYL)PIPERAZIN-1-YL]ETHYL}ETHANEDIAMIDE undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the piperazine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Alkyl halides, amines
Major Products
The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N’-(4-METHYLPHENYL)-N-{2-[4-(5-OXO-1-PHENYLPYRROLIDINE-3-CARBONYL)PIPERAZIN-1-YL]ETHYL}ETHANEDIAMIDE has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly for targeting specific receptors or enzymes in the body.
Materials Science: The compound can be used in the development of novel materials with specific properties, such as enhanced mechanical strength or thermal stability.
Biological Studies: The compound can be used as a probe to study various biological processes, including enzyme activity and protein interactions.
Industrial Applications: The compound can be used in the synthesis of other complex molecules, serving as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of N’-(4-METHYLPHENYL)-N-{2-[4-(5-OXO-1-PHENYLPYRROLIDINE-3-CARBONYL)PIPERAZIN-1-YL]ETHYL}ETHANEDIAMIDE involves its interaction with specific molecular targets in the body. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects . The exact pathways and targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N’-(4-Oxo-1,4-dihydronaphthalen-1-ylidene)-1-phenyl-5-oxopyrrolidine-3-carbohydrazides
- N’-(3-methyl-4-oxo-1,4-dihydronaphthalen-1-ylidene)-1-phenyl-5-oxopyrrolidine-3-carbohydrazides
Uniqueness
N’-(4-METHYLPHENYL)-N-{2-[4-(5-OXO-1-PHENYLPYRROLIDINE-3-CARBONYL)PIPERAZIN-1-YL]ETHYL}ETHANEDIAMIDE is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications .
Properties
Molecular Formula |
C26H31N5O4 |
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Molecular Weight |
477.6 g/mol |
IUPAC Name |
N'-(4-methylphenyl)-N-[2-[4-(5-oxo-1-phenylpyrrolidine-3-carbonyl)piperazin-1-yl]ethyl]oxamide |
InChI |
InChI=1S/C26H31N5O4/c1-19-7-9-21(10-8-19)28-25(34)24(33)27-11-12-29-13-15-30(16-14-29)26(35)20-17-23(32)31(18-20)22-5-3-2-4-6-22/h2-10,20H,11-18H2,1H3,(H,27,33)(H,28,34) |
InChI Key |
YCNCKENZQLEXRQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C(=O)NCCN2CCN(CC2)C(=O)C3CC(=O)N(C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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